- Preparation method of Cefdinir impurity M, China, , ,

Cas no 946573-41-7 (Cefdinir Lactone)

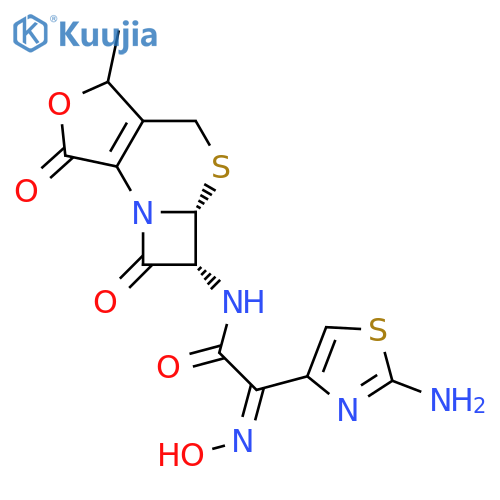

Cefdinir Lactone structure

Nome del prodotto:Cefdinir Lactone

Numero CAS:946573-41-7

MF:C14H13N5O5S2

MW:395.413519620895

CID:827218

Cefdinir Lactone Proprietà chimiche e fisiche

Nomi e identificatori

-

- Cefdinir Lactone

- Cefdinir Lactone Discontinued

- CEFDINIR IMPURITY E (REFERENCE GRADE)

- (αZ)-2-Amino-α-(hydroxyimino)-N-[(5aR,6R)-1,4,5a,6-tetrahydro-3-methyl-1,7-dioxo-3H,7H-azeto[2,1-b]furo[3,4-d][1,3]thiazin-6-yl]-4-thiazoleacetamide (ACI)

- Cefdinir CP impurity M

-

- Inchi: 1S/C14H13N5O5S2/c1-4-5-2-25-12-8(11(21)19(12)9(5)13(22)24-4)17-10(20)7(18-23)6-3-26-14(15)16-6/h3-4,8,12,23H,2H2,1H3,(H2,15,16)(H,17,20)/b18-7-/t4?,8-,12-/m1/s1

- Chiave InChI: UEHIFMGCXPDQOP-CXMNRGBSSA-N

- Sorrisi: O=C1[C@@H](NC(=O)/C(/C2N=C(N)SC=2)=N\O)[C@H]2SCC3C(C)OC(=O)C=3N12

Proprietà calcolate

- Massa esatta: 395.03600

Proprietà sperimentali

- PSA: 200.75000

- LogP: 0.41290

Cefdinir Lactone Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Sulfuric acid ; 40 h, 30 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 2.5 - 3

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 2.5 - 3

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Trifluoroacetic acid Solvents: Water ; 30 min, 25 - 30 °C; 1 h, 35 - 40 °C; 40 °C → 10 °C; 15 h, 10 °C

Riferimento

- Improved synthesis of Cefdinir and its polymorphic form, an antibacterial active pharmaceutical ingredient, Synthetic Communications, 2007, 37(13), 2275-2283

Cefdinir Lactone Raw materials

- Cefdinir

- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,7-[[(2Z)-(2-amino-4-thiazolyl)(hydroxyimino)acetyl]amino]-3-ethenyl-8-oxo-, hydrate (2:3), (6R,7R)-

Cefdinir Lactone Preparation Products

Cefdinir Lactone Letteratura correlata

-

Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

-

Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300

-

M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082

-

5. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405

946573-41-7 (Cefdinir Lactone) Prodotti correlati

- 234096-34-5(Cefovecin)

- 178422-45-2(2(R)-2-[(Z)-2-(Aminothiazol-4-yl)-2-(hydroxyimino)acetamido)]-2-[(2RS,5RS)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1,3]thiazin-2-yl]acetic Ac)

- 178949-04-7((Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)-N-{(2RS,5RS)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo3,4-d1,3thiazin-2-ylmethyl}acetamide)

- 178422-42-9(Cefdinir Related Compound A)

- 63527-52-6(Cefotaxime)

- 1804755-77-8(2-(Bromomethyl)-5-(difluoromethyl)-4-(trifluoromethoxy)pyridine-3-sulfonyl chloride)

- 67844-12-6(1,3-Dioxolane-4,5-dicarboxylic acid, 2,2-dimethyl-, 4-methyl ester, (4S,5S)-)

- 1898158-52-5(1-4-methoxy-3-(trifluoromethyl)phenyl-2-methylpropan-2-amine)

- 1172248-02-0(2-chloro-N-[2,5-diethoxy-4-(morpholin-4-yl)phenyl]propanamide hydrochloride)

- 1553988-25-2(1-methyl-5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid)

Fornitori consigliati

PRIBOLAB PTE.LTD

Membro d'oro

CN Fornitore

Reagenti

Zhangzhou Sinobioway Peptide Co.,Ltd.

Membro d'oro

CN Fornitore

Reagenti

Suzhou Senfeida Chemical Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Zouping Mingyuan Import and Export Trading Co., Ltd

Membro d'oro

CN Fornitore

Reagenti

Shanghai Joy Biotech Ltd

Membro d'oro

CN Fornitore

Grosso